2-[(2,5-dimethylphenyl)sulfonyl-methylamino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
2-[(2,5-dimethylphenyl)sulfonyl-methylamino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a sulfonyl group, a thiadiazole ring, and an acetamide moiety
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)sulfonyl-methylamino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S2/c1-9-5-6-10(2)12(7-9)23(20,21)18(4)8-13(19)15-14-17-16-11(3)22-14/h5-7H,8H2,1-4H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUMUNBDIZEGEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N(C)CC(=O)NC2=NN=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-dimethylphenyl)sulfonyl-methylamino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride under reflux conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting 2,5-dimethylphenylsulfonyl chloride with methylamine in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the sulfonyl-methylamino intermediate with the thiadiazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include thiols or sulfides.
Substitution: Products depend on the nucleophile used, resulting in various substituted acetamides.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmaceuticals: Its unique structure could be exploited in the design of novel therapeutic agents.
Materials Science: The compound could be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(2,5-dimethylphenyl)sulfonyl-methylamino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds, while the thiadiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2,5-dimethylphenyl)sulfonyl-methylamino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- **2-[(2,5-dimethylphenyl)sulfonyl-methylamino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
The uniqueness of 2-[(2,5-dimethylphenyl)sulfonyl-methylamino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a sulfonyl group and a thiadiazole ring is relatively rare and provides a distinct set of properties that can be leveraged in various applications.
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